2-methyl-N-quinolin-2-ylpropanamide
Description
2-Methyl-N-quinolin-2-ylpropanamide is a propanamide derivative featuring a quinolin-2-yl substituent attached to the amide nitrogen. The compound’s molecular formula is inferred as C₁₃H₁₄N₂O, with a theoretical molecular weight of 214.26 g/mol, derived from its propanamide backbone and quinoline moiety.
Properties
IUPAC Name |
2-methyl-N-quinolin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZHKHFXTZJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Data of Propanamide Derivatives
*Theoretical calculation based on structure.
Structural and Functional Analysis
Quinoline vs. Pyridine Derivatives: The pyridinyl derivatives (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide) exhibit lower molecular weights (~178 g/mol) compared to the quinoline-based target compound (~214 g/mol).
Heterocyclic Substituents: The thienyl derivative (2-chloro-N-(thien-2-ylmethyl)propanamide) introduces a sulfur atom, which may alter electronic properties and binding affinity in biochemical contexts. Its molar mass (~203.5 g/mol) is intermediate between pyridinyl and quinolinyl analogs, suggesting a balance between steric bulk and reactivity .
The fluorine atom may enhance metabolic stability .
Hydroxyquinoline Derivatives: N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide features an 8-hydroxy group on the quinoline ring, which is known for metal chelation properties. This could make it relevant in neurodegenerative disease research or as an antimicrobial agent .
Research Findings and Trends
- Pyridine Derivatives : The 4-pyridinyl analog’s melting point (170°C) suggests high crystallinity, possibly due to strong hydrogen bonding from the pyridine nitrogen. Such properties are advantageous in solid-state synthesis .
- Thienyl Derivatives : The chloro and thiophene groups in 2-chloro-N-(thien-2-ylmethyl)propanamide may confer reactivity toward nucleophilic substitution, making it a versatile intermediate in medicinal chemistry .
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